1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a complex organic compound that features a benzodioxole ring, a dichlorophenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorination reactions on phenyl derivatives.
Formation of the Imidazolidinone Core: This can be synthesized through the reaction of urea derivatives with appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Shares the benzodioxole ring but differs in the side chain structure.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Similar in having the benzodioxole ring but with different functional groups.
2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole ring but with an ethanamine side chain.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is unique due to its combination of the benzodioxole ring, dichlorophenyl group, and imidazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O4/c23-16-2-1-3-17(21(16)24)25-6-8-26(9-7-25)20(29)13-27-10-11-28(22(27)30)15-4-5-18-19(12-15)32-14-31-18/h1-5,12H,6-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXSGOGQVAICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.